2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

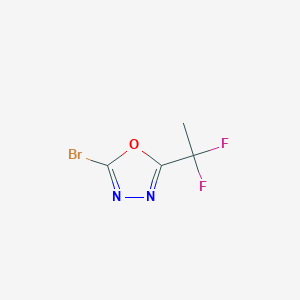

2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom and a difluoroethyl group attached to the oxadiazole ring

準備方法

The synthesis of 2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the appropriate precursors, such as 2-bromo-1,1-difluoroethane and hydrazine derivatives.

Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the hydrazine derivative reacts with the 2-bromo-1,1-difluoroethane under specific conditions to form the oxadiazole ring.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require the use of a catalyst or a base to facilitate the cyclization process.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

化学反応の分析

2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium thiocyanate.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with hydrogen peroxide can yield the corresponding oxadiazole N-oxide.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require the use of palladium catalysts and appropriate ligands.

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the potential of 2-bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole derivatives in cancer therapy. These compounds exhibit significant cytotoxicity against various cancer cell lines, particularly breast cancer cells such as MCF-7 and MDA-MB-231. The mechanism of action is believed to involve:

- Induction of Apoptosis : The compounds trigger programmed cell death in cancer cells through modulation of the estrogen receptor pathway .

- Molecular Docking Studies : These studies indicate that oxadiazole derivatives can effectively bind to critical targets in cancer cells, enhancing their therapeutic efficacy. For instance, molecular dynamics simulations have shown stable interactions between these compounds and estrogen receptors .

Antimicrobial Activity

The oxadiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that certain derivatives possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. In particular:

- Zone of Inhibition : Compounds with specific substitutions demonstrated improved antibacterial activity compared to standard antibiotics like ciprofloxacin .

- Anti-fungal Activity : Some derivatives were tested against fungal strains such as Candida albicans and Aspergillus niger, showing promising results in inhibiting fungal growth .

Anticoagulant Activity

Emerging research has explored the anticoagulant potential of this compound derivatives. Studies have shown that these compounds exhibit significant clot lysis and enhanced clotting times compared to standard anticoagulants like heparin. This suggests their potential use in developing new anticoagulant therapies .

Anti-inflammatory Properties

The oxadiazole nucleus has been linked to anti-inflammatory activities as well. Certain derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in inflammation pathways. This property positions them as candidates for developing anti-inflammatory drugs .

Comparative Analysis of Biological Activities

| Application | Activity Type | Key Findings |

|---|---|---|

| Anticancer | Cytotoxicity | Significant effects on MCF-7 and MDA-MB-231 cells |

| Antimicrobial | Bacterial Inhibition | Effective against Staphylococcus aureus |

| Fungal Inhibition | Active against Candida albicans | |

| Anticoagulant | Clot Lysis | Enhanced clotting times compared to heparin |

| Anti-inflammatory | COX Inhibition | Potential for new anti-inflammatory drugs |

作用機序

The mechanism of action of 2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole depends on its specific application and target. In general, the compound interacts with molecular targets, such as enzymes or receptors, through various binding interactions. These interactions can lead to the inhibition or activation of the target, resulting in the desired biological or chemical effect. The exact pathways and molecular targets involved are subject to ongoing research and may vary depending on the specific context of its use.

類似化合物との比較

2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:

2-Bromo-5-(1,1-difluoroethyl)pyridine: This compound shares the difluoroethyl group and bromine atom but has a pyridine ring instead of an oxadiazole ring. It is used in different chemical reactions and applications.

5-Bromo-2-(difluoromethyl)pyridine: Similar to the previous compound, this one has a difluoromethyl group and a pyridine ring. It is also used in various synthetic and research applications.

2-Amino-6-bromopyridine: This compound contains an amino group and a bromine atom on a pyridine ring. It is used as a building block in organic synthesis and has different reactivity compared to the oxadiazole compound.

The uniqueness of this compound lies in its oxadiazole ring structure, which imparts distinct chemical properties and reactivity compared to pyridine-based compounds.

生物活性

2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported, including nucleophilic substitution reactions and condensation reactions involving difluoromethylene derivatives. Characterization is commonly performed using spectroscopic techniques such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, derivatives of 1,3,4-oxadiazole have shown significant cytotoxicity against various cancer cell lines. In particular:

- Cytotoxicity : Compounds similar to this compound exhibited dose-dependent cytotoxic effects on breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism of action is believed to involve apoptosis induction through modulation of the estrogen receptor pathway .

- Molecular Docking Studies : These studies suggest that oxadiazole derivatives can effectively bind to critical targets in cancer cells, enhancing their therapeutic efficacy. For example, molecular dynamics simulations revealed stable interactions between these compounds and estrogen receptors .

Antimicrobial Activity

Oxadiazole derivatives have also demonstrated promising antimicrobial properties:

- Bactericidal Effects : Compounds related to this compound exhibited strong activity against various bacterial strains. In particular, studies indicated that certain derivatives could outperform standard antibiotics like ciprofloxacin in inhibiting bacterial growth .

Anticoagulant Activity

Another area of interest is the anticoagulant potential of oxadiazole derivatives:

- In Vitro and In Vivo Studies : Compounds have shown significant clot lysis activity and prolonged clotting time compared to standard anticoagulants like heparin. This suggests a potential role in treating thrombotic conditions .

Case Studies

Several case studies illustrate the biological activity of oxadiazole derivatives:

The mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation and modulation of p53 expression levels.

- Target Interaction : Strong binding affinity to molecular targets involved in cancer proliferation and bacterial resistance mechanisms.

特性

IUPAC Name |

2-bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF2N2O/c1-4(6,7)2-8-9-3(5)10-2/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFCDSWBPHCMSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(O1)Br)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。